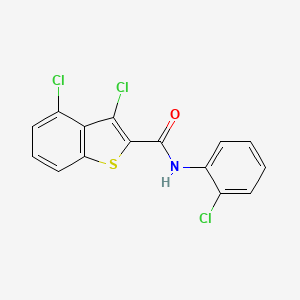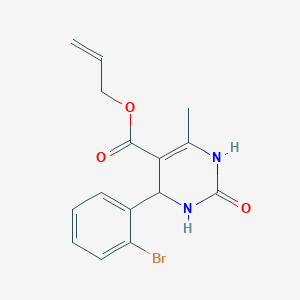
3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-ジクロロ-N-(2-クロロフェニル)-1-ベンゾチオフェン-2-カルボキサミドは、ベンゾチオフェン誘導体のクラスに属する合成有機化合物です。この化合物は、複数の塩素原子とベンゾチオフェンコアの存在によって特徴付けられ、これにより独自の化学的および物理的特性がもたらされます。ベンゾチオフェン誘導体は、特に様々な生物活性を持つ医薬品の開発において、医薬品化学における多様な用途で知られています。
2. 製法
合成経路および反応条件
3,4-ジクロロ-N-(2-クロロフェニル)-1-ベンゾチオフェン-2-カルボキサミドの合成は、通常、以下の手順を伴います。
ベンゾチオフェンコアの形成: ベンゾチオフェンコアは、チオフェン誘導体と適切な求電子剤を含む環化反応によって合成できます。
アミド化: 最終段階は、塩素化ベンゾチオフェンを、N,N’-ジシクロヘキシルカルボジイミド(DCC)またはN,N’-ジイソプロピルカルボジイミド(DIC)のようなカップリング剤の存在下で、2-クロロアニリンと反応させることによって、カルボキサミド基を形成することを伴います。
工業的製造方法
3,4-ジクロロ-N-(2-クロロフェニル)-1-ベンゾチオフェン-2-カルボキサミドの工業的製造は、同様の合成経路に従いますが、より大規模で行われます。このプロセスでは、高収率と高純度を確保するために、反応条件を最適化します。主な手順には、以下のものがあります。
バルク塩素化: 塩素原子を効率的に導入するために、工業規模の塩素化装置を使用します。
自動化されたアミド化: 一貫した製品品質を確保するために、アミド化反応に自動化されたシステムを使用します。
精製: 最終製品を精製するために、再結晶、クロマトグラフィー、蒸留などの技術を使用します。
3. 化学反応解析
反応の種類
3,4-ジクロロ-N-(2-クロロフェニル)-1-ベンゾチオフェン-2-カルボキサミドは、以下を含むさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウムまたは過酸化水素のような酸化剤を使用して酸化させることができ、対応するスルホキシドまたはスルホンを生成します。
還元: 水素化リチウムアルミニウムのような還元剤を使用する還元反応は、この化合物を対応するアミン誘導体に変換できます。
一般的な試薬および条件
酸化: 酸性または中性条件での過マンガン酸カリウム。
還元: 無水エーテル中の水素化リチウムアルミニウム。
置換: メタノール中のナトリウムメトキシドまたは適切な溶媒中の他の求核剤。
生成される主な生成物
酸化: スルホキシドおよびスルホン。
還元: アミン誘導体。
置換: さまざまな置換ベンゾチオフェン誘導体。
4. 科学研究への応用
3,4-ジクロロ-N-(2-クロロフェニル)-1-ベンゾチオフェン-2-カルボキサミドは、いくつかの科学研究への応用があります。
医薬品化学: これは、特に抗炎症、抗癌、抗菌特性を持つ薬剤を設計するための足場として、医薬品の開発に使用されます。
生物学的試験: この化合物は、作用機序を理解するために、酵素や受容体などの生物学的標的との相互作用を研究するために使用されます。
工業的用途: これは、農薬や材料科学を含むさまざまな産業で使用される他の複雑な有機分子の合成における中間体として役立ちます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide typically involves the following steps:
Formation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.
Amidation: The final step involves the formation of the carboxamide group by reacting the chlorinated benzothiophene with 2-chloroaniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key steps include:
Bulk Chlorination: Using industrial-scale chlorination equipment to introduce chlorine atoms efficiently.
Automated Amidation: Employing automated systems for the amidation reaction to ensure consistent product quality.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the final product.
化学反応の分析
Types of Reactions
3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound to its corresponding amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or other nucleophiles in suitable solvents.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amine derivatives.
Substitution: Various substituted benzothiophene derivatives.
科学的研究の応用
3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly as a scaffold for designing drugs with anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: The compound is employed in studying the interactions with biological targets, such as enzymes and receptors, to understand its mechanism of action.
Industrial Applications: It serves as an intermediate in the synthesis of other complex organic molecules used in various industries, including agrochemicals and materials science.
作用機序
3,4-ジクロロ-N-(2-クロロフェニル)-1-ベンゾチオフェン-2-カルボキサミドの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合して、その活性を調節することができます。たとえば、炎症経路に関与する特定の酵素の活性を阻害し、抗炎症効果をもたらす可能性があります。正確な分子標的と経路は、特定の用途と生物学的状況によって異なる場合があります。
類似化合物との比較
類似化合物
- 3,5-ジクロロ-N-(2-クロロフェニル)ベンズアミド
- 3,4-ジクロロ-N-(4-クロロフェニル)ベンズアミド
- 2,6-ジクロロ-N-(4-クロロフェニル)ベンズアミド
比較
類似化合物と比較して、3,4-ジクロロ-N-(2-クロロフェニル)-1-ベンゾチオフェン-2-カルボキサミドは、ベンゾチオフェンコアの存在により、独自の特性を示します。このコア構造は、独特の電子効果と立体効果を付与し、化合物の反応性と生物活性を影響を与えます。追加の塩素原子は、化学的安定性と生物学的標的との潜在的な相互作用をさらに高め、医薬品化学やその他の科学研究分野において貴重な化合物となっています。
特性
分子式 |
C15H8Cl3NOS |
|---|---|
分子量 |
356.7 g/mol |
IUPAC名 |
3,4-dichloro-N-(2-chlorophenyl)-1-benzothiophene-2-carboxamide |
InChI |
InChI=1S/C15H8Cl3NOS/c16-8-4-1-2-6-10(8)19-15(20)14-13(18)12-9(17)5-3-7-11(12)21-14/h1-7H,(H,19,20) |
InChIキー |
LTIDIDRGJVLEGT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)NC(=O)C2=C(C3=C(S2)C=CC=C3Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-{2,2,2-trichloro-1-[6-(morpholin-4-yl)-9H-purin-9-yl]ethyl}benzamide](/img/structure/B11703692.png)
![N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B11703711.png)

![4-nitro-N-{2,2,2-trichloro-1-[(3-methylphenyl)amino]ethyl}benzamide](/img/structure/B11703720.png)
![methyl 3-(1H-indol-3-yl)-2-[2-(4-methylphenoxy)acetamido]propanoate](/img/structure/B11703721.png)
![N'-{(E)-[5-(2-chlorophenyl)furan-2-yl]methylidene}benzohydrazide](/img/structure/B11703727.png)
![(4Z)-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-4-[2-(2,4,6-tribromophenyl)hydrazinylidene]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11703736.png)
![2,4-dibromo-6-{(E)-[(4-phenyl-1-{[(E)-phenylmethylidene]amino}-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11703738.png)
![2,6-dichloro-N-[(2Z)-4-[4-(methylsulfanyl)phenyl]-5-phenyl-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B11703740.png)
![(4Z)-3-methyl-5-oxo-4-[2-(2,4,6-trimethylphenyl)hydrazinylidene]-4,5-dihydro-1H-pyrazole-1-carbothioamide](/img/structure/B11703741.png)
![2-methoxy-4-{(E)-[4-oxo-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl 4-chlorobenzoate](/img/structure/B11703743.png)

